N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline

Catalog No.
S15739967
CAS No.
M.F
C25H22N2
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline

Product Name

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline

IUPAC Name

N-(1,1-diphenyl-2-pyridin-4-ylethyl)aniline

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C25H22N2/c1-4-10-22(11-5-1)25(23-12-6-2-7-13-23,20-21-16-18-26-19-17-21)27-24-14-8-3-9-15-24/h1-19,27H,20H2

InChI Key

BUXGWCNIZIWLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline has the molecular formula C25H22N2C_{25}H_{22}N_{2} and a molecular weight of 350.46 g/mol. The compound is characterized by a diphenyl ethyl group attached to a pyridine moiety at the 4-position. This structural configuration contributes to its chemical properties and biological activities. The compound is typically stored in a sealed container at temperatures between 2°C and 8°C to maintain its stability .

The chemical reactivity of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline can be attributed to the presence of the aniline functional group, which can participate in electrophilic aromatic substitution reactions. The pyridine ring may also engage in coordination with metal ions or participate in nucleophilic substitution reactions under certain conditions. Specific reaction pathways may include:

  • Electrophilic Aromatic Substitution: The aniline nitrogen can be protonated under acidic conditions, enhancing the reactivity of the aromatic rings.
  • Nucleophilic Substitution: The pyridine nitrogen can act as a nucleophile in reactions with electrophiles.

Research into the biological activity of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline has indicated potential pharmacological properties. Compounds with similar structures have been studied for their effects on various biological targets, including:

  • Anticancer Activity: Some derivatives exhibit cytotoxic effects on cancer cell lines.
  • Antimicrobial Properties: Certain analogs have shown effectiveness against bacterial strains.
  • Neuroprotective Effects: Preliminary studies suggest potential benefits in neurodegenerative models.

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline generally involves multi-step organic reactions. Common methods include:

  • Formation of the Diphenyl Ethylamine Backbone: This can be achieved through reductive amination or coupling reactions involving appropriate precursors.
  • Pyridine Functionalization: The introduction of the pyridine moiety typically involves nucleophilic substitution or coupling reactions with pyridine derivatives.

Specific synthetic routes may vary depending on the desired purity and yield.

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development due to its biological activity.
  • Material Science: Utilized in the synthesis of polymers or as a ligand in coordination chemistry.
  • Organic Electronics: Investigated for use in organic light-emitting diodes (OLEDs) due to its electronic properties.

Interaction studies involving N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict interactions with proteins or enzymes.
  • Spectroscopic Methods: Such as NMR or UV-visible spectroscopy to study conformational changes upon binding.

Understanding these interactions is crucial for developing therapeutic agents based on this compound.

N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-Diphenyl-pyridin-2-amineC23H18N2C_{23}H_{18}N_{2}Lacks ethyl group; different pyridine position
N-(1,1-Diphenyl)-3-pyridinolC24H23NC_{24}H_{23}NHydroxyl group instead of aniline; different reactivity
4-(2-(Pyridin-4-yl)ethyl)anilineC17H18N2C_{17}H_{18}N_{2}Simplified structure; fewer phenyl groups

The uniqueness of N-(1,1-Diphenyl-2-(pyridin-4-yl)ethyl)aniline lies in its specific combination of diphenyl and pyridine functionalities at defined positions, which may confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

350.178298710 g/mol

Monoisotopic Mass

350.178298710 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-15-2024

Explore Compound Types